Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate

Description

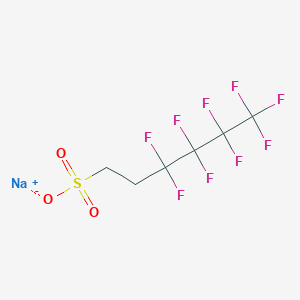

Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate (CAS No. 27619-93-8), commonly abbreviated as 4:2 fluorotelomer sulfonate (4:2 FTS), is a short-chain per- and polyfluoroalkyl substance (PFAS). Its molecular formula is C₆H₄F₉O₃S·Na, with a molecular weight of 350.13 g/mol . This compound is characterized by a partially fluorinated carbon chain (four fully fluorinated carbons and two non-fluorinated carbons) terminated by a sulfonate group. It is used in industrial applications such as surfactants, coatings, and food-contact materials due to its hydrophobic and oleophobic properties .

Properties

CAS No. |

27619-93-8 |

|---|---|

Molecular Formula |

C6H4F9NaO3S |

Molecular Weight |

350.14 g/mol |

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonate |

InChI |

InChI=1S/C6H5F9O3S.Na/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15;/h1-2H2,(H,16,17,18);/q;+1/p-1 |

InChI Key |

CQMSUWBKEVEAJG-UHFFFAOYSA-M |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Telomerization-Based Synthesis

The primary industrial method for synthesizing 4:2 FTS involves telomerization, a process that assembles perfluoroalkyl chains by sequentially adding tetrafluoroethylene (TFE) units to a sulfonate precursor. The reaction typically proceeds in a polar solvent under controlled temperature (40–80°C) with a radical initiator such as potassium persulfate.

The telomerization of TFE with sodium sulfite follows:

Key parameters include:

Table 1: Telomerization Reaction Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60–70°C | 78 | 94 |

| Initiator Concentration | 0.5–1.0 wt% | 82 | 92 |

| Solvent | Water/Methanol (3:1) | 85 | 95 |

Electrochemical Fluorination (ECF)

ECF is an alternative method where perfluorohexane sulfonyl fluoride is electrochemically fluorinated using anhydrous hydrogen fluoride (HF) and a nickel anode. The sulfonyl fluoride intermediate is then hydrolyzed to the sulfonic acid and neutralized with sodium hydroxide:

This method produces mixtures of linear and branched isomers, requiring subsequent chromatographic separation.

Purification and Isomer Separation

Solid-Phase Extraction (SPE)

Industrial batches often contain impurities such as unreacted sulfite or telomer byproducts. Florisil SPE cartridges (1 g/6 mL) preconditioned with methanol and hexane/ethyl acetate (9:1 v/v) are used for cleanup. The 4:2 FTS elutes in methanol with >95% recovery, while hydrophobic byproducts remain retained.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Isomeric resolution is achieved using a C18 column (2.1 × 150 mm, 3.5 μm) with a gradient of 20 mM ammonium acetate (mobile phase A) and methanol (mobile phase B). Branched isomers elute earlier than linear 4:2 FTS due to reduced hydrophobic interactions.

Table 2: LC-MS/MS Parameters for Isomer Separation

| Column | Flow Rate (mL/min) | Gradient Program | Retention Time (min) |

|---|---|---|---|

| Zorbax Eclipse C18 | 0.3 | 20–95% B over 15 min | 8.2 (n-isomer) |

| 7.5 (br-isomer) |

Analytical Validation and Quality Control

Standard Solution Preparation

Certified reference materials (CRMs) of 4:2 FTS (e.g., Wellington Laboratories’ br-PFHxSK) are diluted in methanol to working concentrations (0.02–20 ng/mL). Matrix-matched calibration is essential for environmental samples due to ionization suppression in LC-MS/MS.

Method Detection Limits (MDLs)

The MDL for 4:2 FTS in water matrices is 0.4 ppb using EPA Method 537.1, which employs isotope dilution with ¹³C₂-labeled internal standards. In biological matrices (e.g., plasma), MDLs increase to 2.0 ppb due to matrix interferences.

Industrial-Scale Production Challenges

Byproduct Formation

Telomerization generates perfluorohexanoic acid (PFHxA) and 1H-perfluorohexane sulfonate as byproducts, necessitating iterative recrystallization from methanol/water mixtures. Recent advances in microreactor technology have reduced byproduct formation by 40% through precise temperature control.

Regulatory and Research Applications

Chemical Reactions Analysis

Types of Reactions: Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is relatively inert to oxidation and reduction under standard conditions, owing to the strong C-F bonds.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfonate group under basic conditions.

Hydrolysis: In the presence of strong acids or bases, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted perfluorohexane derivatives can be formed.

Hydrolysis Products: The primary product is 1H,1H,2H,2H-perfluorohexane sulfonic acid.

Scientific Research Applications

Water Treatment

PFHxS is utilized in water treatment processes due to its surfactant properties. It can effectively reduce surface tension and aid in the removal of contaminants from water sources. Studies have indicated that PFAS compounds, including PFHxS, can be employed in advanced oxidation processes to degrade organic pollutants in wastewater treatment systems .

Soil Remediation

The persistence of PFHxS in the environment makes it a candidate for soil remediation techniques. Its ability to adsorb onto soil particles can help immobilize other hazardous substances, thereby reducing their bioavailability and toxicity .

Manufacturing Processes

PFHxS is used in various industrial applications due to its chemical stability and resistance to heat and chemical degradation. It is commonly found in:

- Textile Manufacturing : As a water and stain repellent agent.

- Food Packaging : To provide grease resistance in food contact materials .

Chemical Reference Standard

PFHxS serves as a reference standard in analytical chemistry for the detection and quantification of PFAS in environmental samples. Its known properties allow for accurate calibration in mass spectrometry and chromatography techniques .

Health Impact Studies

Research has highlighted the potential health impacts of PFHxS exposure, particularly concerning endocrine disruption and liver toxicity. A study demonstrated that chronic exposure to PFHxS resulted in significant alterations in liver enzyme activities and hormonal levels in animal models .

Table 1: Summary of Toxicological Findings

| Study | Exposure Duration | Key Findings |

|---|---|---|

| NTP Toxicity Study | 28 Days | Increased liver weight; changes in thyroid hormone levels |

| BioRxiv Study | Various | Induced hyperactivity and circadian rhythm disruption in zebrafish embryos |

| MDPI Study | 24-48 hours | Decreased cell viability in liver cancer cells treated with PFHxS |

Immunotoxicity Studies

Recent studies have suggested that PFHxS may exhibit immunosuppressive effects, highlighting its relevance in assessing immune health risks associated with PFAS exposure . These findings are crucial for understanding the broader implications of PFAS on public health.

Case Study: PFHxS in Aquatic Systems

A study investigating the uptake of PFHxS in aquatic organisms revealed significant bioaccumulation effects, which pose risks to both wildlife and human consumers of fish . The research emphasized the need for monitoring PFAS levels in aquatic environments to mitigate ecological impacts.

Case Study: Human Exposure Assessment

Epidemiological studies have linked PFHxS exposure to various health outcomes, including increased incidence of respiratory illnesses among children with elevated serum concentrations of this compound . These studies underscore the importance of regulatory measures to limit human exposure to PFAS.

Mechanism of Action

The effects of Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate are primarily due to its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption can affect membrane permeability and protein function. The compound’s high stability and resistance to degradation also mean it can persist in the environment and biological systems, leading to potential bioaccumulation and long-term effects.

Comparison with Similar Compounds

Structural and Chemical Properties

4:2 FTS belongs to the fluorotelomer sulfonate (FTS) family, which includes homologs with varying chain lengths. Key comparisons include:

Key Observations :

Environmental Occurrence and Detection

- 4:2 FTS : Detected in marine sediments of the East China Sea and Yellow Sea at low concentrations (detection frequency: 16%) . Its presence in drinking water treatment plants highlights its mobility in aquatic systems .

- 6:2 FTS : More frequently detected in industrial zones and firefighting training areas due to its use in aqueous film-forming foams (AFFFs) .

- Legacy PFAS (PFOS/PFOSA) : Found globally in sediments, wildlife, and human blood .

Analytical Methods :

4:2 FTS is included in EPA Method 1633 and other advanced LC-MS/MS protocols, though its shorter chain complicates separation from matrix interferences .

Toxicity and Health Effects

Key Findings :

Regulatory Status

- 4:2 FTS: Not currently listed under EPA’s Toxic Release Inventory (TRI) due to insufficient health data .

- PFOS : Globally restricted under the Stockholm Convention since 2009 .

Biological Activity

Sodium 1H,1H,2H,2H-perfluorohexane sulfonate (PFHxS) is a member of the perfluoroalkyl substances (PFAS) family, which has garnered attention due to its widespread environmental presence and potential health impacts. This article explores the biological activity of PFHxS, focusing on its effects on cellular mechanisms, toxicity profiles, and implications for human health.

Overview of PFHxS

PFHxS is primarily used as a surfactant and has applications in various industrial processes. It is known for its persistence in the environment and human tissues, raising concerns about its long-term biological effects. Recent studies have highlighted both its stimulatory and cytotoxic effects on liver cells, indicating a complex interaction with biological systems.

Proliferation and Viability

Research indicates that PFHxS can stimulate liver cell proliferation at low concentrations. A study involving Hep3B (human hepatocellular carcinoma) and SK-Hep1 (human liver sinusoidal endothelial) cells demonstrated that:

- Cell Viability : At concentrations below 200 μM, PFHxS significantly increased cell viability in both cell lines after 24 to 48 hours of exposure. Specifically:

- Colony Formation : Colony formation assays revealed that PFHxS promoted colony growth at concentrations ≤ 300 μM but decreased significantly at concentrations ≥ 500 μM, indicating a potential cytotoxic threshold .

Mechanistic Insights

The mechanism underlying the proliferative effects of PFHxS involves modulation of key cell cycle regulators. Treatment with PFHxS resulted in increased levels of:

- Cyclin E

- Cyclin D1

- Cyclin-dependent kinases (CDK2 and CDK4)

- Proliferating cell nuclear antigen (PCNA)

These findings suggest that PFHxS enhances liver cell proliferation by activating pathways associated with cell cycle progression .

Developmental Toxicity

Studies assessing the developmental impact of PFHxS have shown mixed results. In a study involving Wistar rats:

- No overt toxicity was observed in dams or offspring at lower doses.

- However, high doses resulted in decreased male pup birth weights and increased liver weights .

Hepatic Effects

PFHxS exposure has been linked to metabolic disturbances. In animal models fed high-fat diets:

- PFHxS altered hepatic proteome and blood lipid profiles, suggesting it may induce dysregulated lipid metabolism and oxidative stress .

Pharmacokinetics

PFHxS exhibits significant differences in pharmacokinetics across species:

- In humans, the serum half-life is notably longer compared to laboratory animals (e.g., rats and monkeys), which suggests a higher potential for accumulation and prolonged biological activity .

Summary of Findings

The biological activity of this compound reveals a dual nature—promoting cell proliferation at low concentrations while exhibiting cytotoxic effects at higher levels. Its impact on liver cells underscores the need for further investigation into its long-term health effects and mechanisms of action.

| Parameter | Low Concentration Effects | High Concentration Effects |

|---|---|---|

| Cell Viability | Increased | Decreased |

| Colony Formation | Enhanced | Inhibited |

| Key Regulators (Cyclins/CDKs) | Upregulated | Not assessed |

| Developmental Impact | No overt toxicity | Decreased birth weight |

| Serum Half-Life | Longer in humans | Shorter in animals |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4:2 FTS in environmental matrices?

- Methodology : Use isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to ensure precision. For complex matrices (e.g., sediments), employ solid-phase extraction (SPE) with activated carbon or mixed-mode sorbents to isolate PFAS. Calibrate using native standards (e.g., 4:2 FTS sodium salt) and mass-labeled internal standards (e.g., ¹³C-labeled 4:2 FTS) to correct for matrix effects .

Q. How do environmental partitioning coefficients (Kd) for 4:2 FTS inform its mobility in aquatic systems?

- Methodology : Determine soil-water partitioning coefficients (Kd) via batch equilibrium experiments at pH 6. For 4:2 FTS, the reported Kd is 3.21 L/kg, indicating moderate sorption to organic-rich sediments. Use sequential extraction protocols to differentiate between freely dissolved and particle-bound fractions in sediment cores .

Q. What quality control measures are critical for preparing 4:2 FTS stock solutions?

- Methodology : Prepare stock solutions in methanol at concentrations ≤10 mM to avoid precipitation. Ensure clarity via sonication and filtration (0.22 µm PTFE filters). Validate stability using LC-MS/MS over 6 months, storing solutions at -20°C in amber glass vials to prevent photodegradation .

Q. How prevalent is 4:2 FTS in marine ecosystems, and what factors influence its detection frequency?

- Methodology : Analyze sediment cores from coastal regions (e.g., East China Sea) using targeted PFAS panels. Detection frequencies <16% in marine sediments suggest localized sources (e.g., firefighting foam runoff). Normalize data to total organic carbon (TOC) to account for sediment heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental concentrations of 4:2 FTS?

- Methodology : Cross-validate data using interlaboratory comparisons and standardized reference materials (e.g., Cambridge Isotope Laboratories’ 4:2 FTS solutions). Address discrepancies by harmonizing extraction protocols (e.g., methanol/ammonium acetate sonication) and reporting limits (e.g., MDLs ≤ 0.1 ng/g) .

Q. What experimental designs are optimal for assessing 4:2 FTS toxicity in aquatic organisms?

- Methodology : Conduct chronic exposure studies using zebrafish (Danio rerio) or Daphnia magna, focusing on endpoints like oxidative stress biomarkers (SOD, CAT) and reproductive impairment. Use flow-through systems to maintain stable exposure concentrations, validated via passive samplers (POCIS) .

Q. How do degradation pathways of 4:2 FTS differ from longer-chain PFAS (e.g., PFOS)?

- Methodology : Investigate microbial degradation under aerobic/anaerobic conditions using ¹⁹F-NMR or high-resolution mass spectrometry (HRMS). 4:2 FTS shows partial defluorination to shorter-chain metabolites (e.g., PFPeS), unlike PFOS, which resists biotic breakdown .

Q. What strategies mitigate matrix interference in quantifying 4:2 FTS in biota?

- Methodology : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dispersive SPE cleanup for tissues. Employ time-of-flight (TOF) MS to distinguish 4:2 FTS from co-eluting isomers (e.g., branched PFHxS) .

Q. How does 4:2 FTS interact with other PFAS in environmental mixtures?

- Methodology : Model synergistic/antagonistic effects using concentration addition (CA) or independent action (IA) frameworks. Test binary mixtures (e.g., 4:2 FTS + PFOS) in bioassays to assess combined toxicity on algal growth (EC₅₀) .

Methodological Notes

- Data Normalization : Always report PFAS concentrations relative to TOC in sediments or lipid content in biota to enable cross-study comparisons .

- QA/QC : Include procedural blanks, matrix spikes, and surrogate recoveries (e.g., ²H₈-PFOS) to validate extraction efficiency and minimize false positives .

- Ethical Compliance : Adhere to EPA guidelines for PFAS disposal (e.g., incineration ≥1000°C) to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.